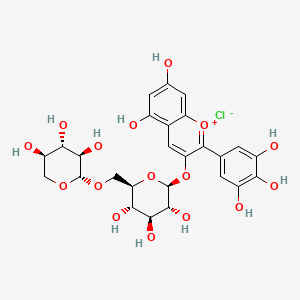

Delphinidin 3-Sambubioside Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

飞燕草素-3-接骨木糖苷是一种天然存在的花青素,存在于多种植物中,包括浆果和玫瑰茄。它是一种飞燕草素的糖苷形式,是这些植物中紫色色素的原因。 这种化合物因其强大的抗氧化特性和潜在的健康益处而受到关注,包括抗炎和抗癌作用 .

作用机制

飞燕草素-3-接骨木糖苷通过各种分子靶点和途径发挥其作用。它作为黄嘌呤氧化酶的抑制剂,阻止黄嘌呤转化为尿酸。这种抑制作用是通过与酶活性位点中关键残基形成 π–π 相互作用和氢键来实现的。 此外,飞燕草素-3-接骨木糖苷调节 PI3K/Akt 和 MAPK 等信号通路,有助于其抗炎和抗癌作用 .

生化分析

Biochemical Properties

Delphinidin 3-Sambubioside Chloride has been shown to interact with various enzymes and proteins. It has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This interaction is believed to contribute to its anti-inflammatory properties . The compound can spontaneously interact with the enzyme, inducing conformational changes .

Cellular Effects

This compound has been shown to have various effects on cellular processes. It inhibits the release of inflammatory factors induced by lipopolysaccharides (LPS) . Additionally, it has been found to alleviate hepatic lipid accumulation in high-fat diet (HFD) rats .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to xanthine oxidase with a proper orientation, forming stable π–π interactions and hydrogen bonds with key residues, thus preventing the substrate from entering the active pocket .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as reducing hepatic lipid deposits in HFD rats .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce body weight gain, visceral fat, and abdominal fat in HFD-fed rats . The effects of different dosages of this compound on these parameters are not well studied.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to downregulate the mRNA expression of HMG-CoA reductase (HMGCR), sterol regulatory element-binding protein-1 c (SREBP-1 C), fatty acid synthase (FASN), and acetyl-CoA carboxylase (ACC), and upregulate the mRNA expression of cholesterol 7α-hydroxylase (CYP7A1), carnitine palmitoyltransferase1 (CPT1), acyl-coenzyme A oxidase (ACOX), and peroxisome proliferator-activated receptor alpha (PPARα) .

准备方法

合成路线和反应条件: 飞燕草素-3-接骨木糖苷可以通过飞燕草素的糖基化合成。该过程包括在酸性条件下,将飞燕草素与糖供体(如接骨木糖)反应。 反应通常需要催化剂(如三氟乙酸)来促进糖基化过程 .

工业生产方法: 飞燕草素-3-接骨木糖苷的工业生产通常涉及从天然来源(如玫瑰茄)中提取。一种简单快速的方法包括使用大孔树脂和 C18 Sep-Pak 填料技术。 这种方法可以从植物材料中分离出高纯度的飞燕草素-3-接骨木糖苷 .

化学反应分析

反应类型: 飞燕草素-3-接骨木糖苷会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 飞燕草素-3-接骨木糖苷可以在受控条件下使用过氧化氢 (H₂O₂) 等试剂进行氧化。

还原: 还原反应可以使用硼氢化钠 (NaBH₄) 等还原剂进行。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致醌的形成,而还原会导致形成还原的花青素衍生物 .

科学研究应用

相似化合物的比较

飞燕草素-3-接骨木糖苷由于其特定的糖苷形式,在花青素中是独一无二的。类似的化合物包括:

- 飞燕草素-3-葡萄糖苷

- 飞燕草素-3-芸香糖苷

- 飞燕草素-3-半乳糖苷

- 飞燕草素-3-阿拉伯糖苷

属性

CAS 编号 |

53158-73-9 |

|---|---|

分子式 |

C26H29ClO16 |

分子量 |

632.9 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 |

InChI 键 |

BNDHUCYNCNEUSY-CPXTURKASA-N |

SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] |

手性 SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |

规范 SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-] |

外观 |

Powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Delphinidin 3-O-(2"-O-β-xylopyranosyl-β-glucopyranoside) chloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)